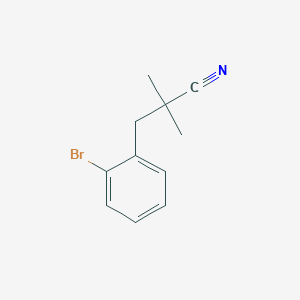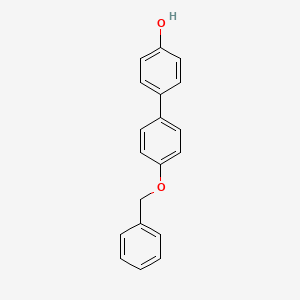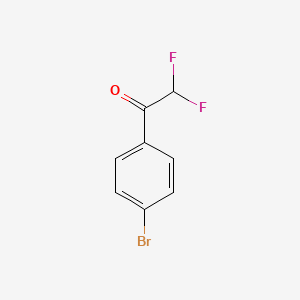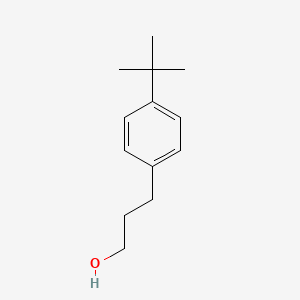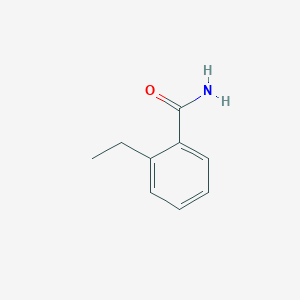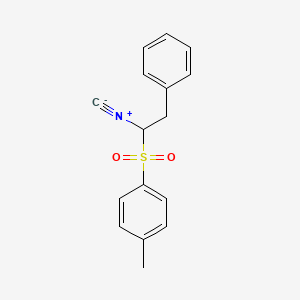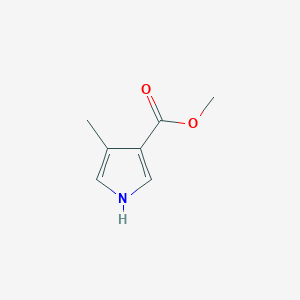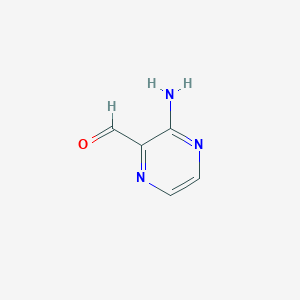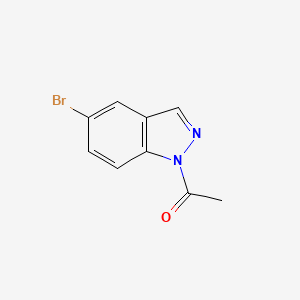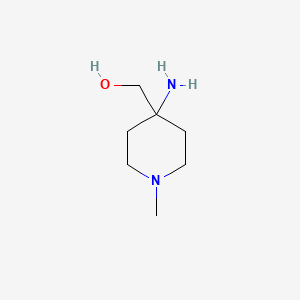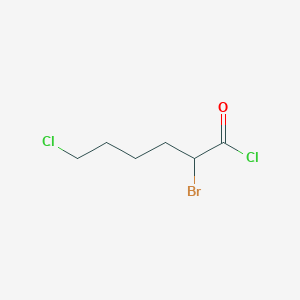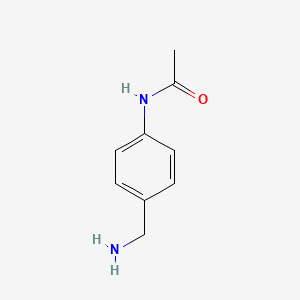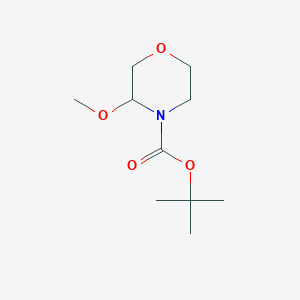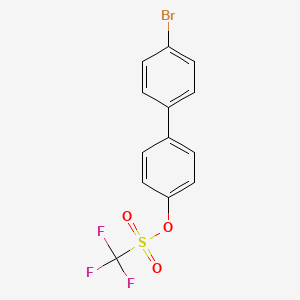
6-ブロモ-2,2-ジメチルクロマン-4-オン
概要
説明
6-Bromo-2,2-dimethylchroman-4-one is a useful research compound. Its molecular formula is C11H11BrO2 and its molecular weight is 255.11 g/mol. The purity is usually 95%.
BenchChem offers high-quality 6-Bromo-2,2-dimethylchroman-4-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Bromo-2,2-dimethylchroman-4-one including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
NMR分光分析
この化合物は、NMR分光法における置換基効果を理解するための研究に使用されてきました。 研究者らは、6-ブロモ-2,2-ジメチルクロマン-4-オンを含む、置換2,2-ジメチルクロマン-4-オン誘導体のライブラリーについて、1Hおよび13C NMRシグナルの帰属を報告しています .
生物活性研究
クロマノン誘導体は、その生物活性について研究されてきました。 例えば、特定の誘導体は、アルツハイマー病の研究において重要なAβプラークに対して高い結合親和性を示しています .
医薬品化学
クロマン-4-オン骨格は、広範な医薬品化合物の主要な構成要素です。 ブロモ基とメチル基を持つ合成クロマン-4-オン誘導体は、重要な生物学的および薬学的活性の広いスペクトルを示します .
作用機序
Target of Action
Chromanone analogs, which include 6-bromo-2,2-dimethylchroman-4-one, have been found to exhibit a wide range of pharmacological activities . These activities suggest that the compound may interact with multiple targets, including enzymes, receptors, and other proteins involved in various biological processes.
Mode of Action
It has been found that certain chroman-4-one derivatives exhibit high binding affinities to aβ plaques , suggesting that 6-Bromo-2,2-dimethylchroman-4-one may interact with its targets in a similar manner.
Biochemical Pathways
Chromanone analogs have been associated with various biological activities, suggesting that they may affect multiple pathways .
Result of Action
Chromanone analogs have been associated with various biological activities, including anticancer, antidiabetic, antioxidant, antimicrobial, and anti-inflammatory activities . These activities suggest that 6-Bromo-2,2-dimethylchroman-4-one may have similar effects.
生化学分析
Biochemical Properties
6-Bromo-2,2-dimethylchroman-4-one plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to exhibit high binding affinities to amyloid-beta plaques, which are associated with Alzheimer’s disease . The compound’s interaction with these plaques suggests its potential as a therapeutic agent for neurodegenerative diseases. Additionally, 6-Bromo-2,2-dimethylchroman-4-one has been found to inhibit tumor necrosis factor-alpha (TNF-α), an important cytokine involved in systemic inflammation .
Cellular Effects
6-Bromo-2,2-dimethylchroman-4-one influences various cellular processes and functions. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can modulate oxidative stress by influencing the production of reactive oxygen species (ROS) and the activity of antioxidant enzymes . This modulation can lead to changes in cellular metabolism and overall cell function. Furthermore, 6-Bromo-2,2-dimethylchroman-4-one has shown potential in inhibiting the proliferation of cancer cells by affecting cell cycle regulation and inducing apoptosis .
Molecular Mechanism
The molecular mechanism of 6-Bromo-2,2-dimethylchroman-4-one involves several key interactions at the molecular level. The compound binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For instance, it has been found to inhibit acetylcholinesterase (AChE), an enzyme responsible for breaking down acetylcholine in the nervous system . This inhibition can enhance cholinergic signaling, which is beneficial in conditions like Alzheimer’s disease. Additionally, 6-Bromo-2,2-dimethylchroman-4-one can activate antioxidant response elements (AREs), leading to increased expression of antioxidant genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6-Bromo-2,2-dimethylchroman-4-one have been observed to change over time. The compound’s stability and degradation play a crucial role in its long-term effects on cellular function. Studies have shown that 6-Bromo-2,2-dimethylchroman-4-one remains stable under standard laboratory conditions, but its degradation products can influence cellular processes . Long-term exposure to the compound has been associated with sustained antioxidant activity and prolonged inhibition of inflammatory pathways .
Dosage Effects in Animal Models
The effects of 6-Bromo-2,2-dimethylchroman-4-one vary with different dosages in animal models. At low doses, the compound has been found to exhibit neuroprotective and anti-inflammatory effects . At higher doses, it can lead to toxic effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the beneficial effects plateau at certain dosages, and further increases in dosage result in adverse effects .
Metabolic Pathways
6-Bromo-2,2-dimethylchroman-4-one is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450s, which are responsible for its biotransformation . The compound’s metabolism can lead to the formation of active metabolites that contribute to its biological effects. Additionally, 6-Bromo-2,2-dimethylchroman-4-one can influence metabolic flux and alter metabolite levels, impacting overall cellular metabolism .
Transport and Distribution
The transport and distribution of 6-Bromo-2,2-dimethylchroman-4-one within cells and tissues are mediated by specific transporters and binding proteins. The compound can be transported across cell membranes via passive diffusion and active transport mechanisms . Once inside the cells, it can bind to intracellular proteins, influencing its localization and accumulation. The distribution of 6-Bromo-2,2-dimethylchroman-4-one within tissues can affect its overall bioavailability and therapeutic efficacy .
Subcellular Localization
6-Bromo-2,2-dimethylchroman-4-one exhibits specific subcellular localization, which can influence its activity and function. The compound has been found to localize in the cytoplasm and nucleus, where it can interact with various cellular components . Targeting signals and post-translational modifications play a role in directing 6-Bromo-2,2-dimethylchroman-4-one to specific compartments or organelles. This localization is crucial for its biological activity and therapeutic potential .
特性
IUPAC Name |
6-bromo-2,2-dimethyl-3H-chromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrO2/c1-11(2)6-9(13)8-5-7(12)3-4-10(8)14-11/h3-5H,6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMLKUNVLSWKFLA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=O)C2=C(O1)C=CC(=C2)Br)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60563646 | |
| Record name | 6-Bromo-2,2-dimethyl-2,3-dihydro-4H-1-benzopyran-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60563646 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
99853-21-1 | |
| Record name | 6-Bromo-2,2-dimethyl-2,3-dihydro-4H-1-benzopyran-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60563646 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details












Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details






Synthesis routes and methods IV
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
